![molecular formula C9H6ClN3 B1487810 6-Ciano-2-(clorometil)imidazo[1,2-a]piridina CAS No. 885275-72-9](/img/structure/B1487810.png)

6-Ciano-2-(clorometil)imidazo[1,2-a]piridina

Descripción general

Descripción

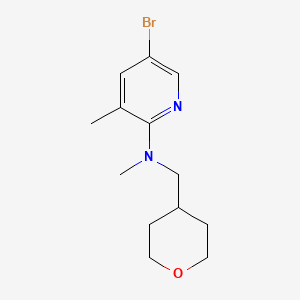

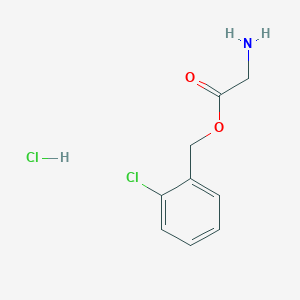

“2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the CAS Number: 885275-72-9 . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile” are not available, imidazo[1,2-a]pyridines are known to undergo various reactions. For instance, they can be functionalized via radical reactions .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Química Medicinal

La imidazopirimidina, que es parte del compuesto , se reconoce como un andamiaje de “prejuicio farmacológico” debido a su amplia gama de aplicaciones en química medicinal . Es un importante heterociclo bicíclico fusionado 5–6 .

Ciencia de Materiales

Este grupo también es útil en la ciencia de materiales debido a su carácter estructural . Se puede sintetizar a partir de productos químicos fácilmente disponibles, lo que lo hace deseable para diversas ramas de la química .

Actividad Anticancerígena

Se ha diseñado, sintetizado y probado una serie de derivados de imidazo[1,2-a]piridina, incluido el , para evaluar su actividad antiproliferativa contra diferentes líneas celulares de cáncer humano . La mayoría de los compuestos sintetizados exhiben actividad antiproliferativa con valores de IC50 que van desde 5,35–59,8 μM .

Propiedades Antituberculosas

Los compuestos de la clase imidazo[1,2-a]piridina se han revisado críticamente por sus propiedades anti-TB . Su desarrollo se basa en la relación estructura-actividad, el modo de acción y diversas estrategias de salto de andamiaje .

Propiedades Antivirales

Las imidazopirimidinas, incluido el compuesto , han mostrado propiedades antivirales prometedoras . Esto los hace de gran interés para la comunidad de química medicinal .

Propiedades Antiulcerosas

Las imidazopirimidinas también se han asociado con propiedades antiulcerosas . Esto se suma a su diversa bioactividad y posibles aplicaciones terapéuticas .

Propiedades Antibacterianas

Estos compuestos han demostrado propiedades antibacterianas , expandiendo aún más su uso potencial en química medicinal .

Propiedades Antifúngicas

Por último, las imidazopirimidinas han mostrado propiedades antifúngicas . Esto los convierte en una clase versátil de compuestos con una amplia gama de aplicaciones .

Safety and Hazards

The compound has been classified with the following hazard statements: H301, H311, H331, and H341 . These indicate that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds widely utilized in medicinal chemistry . The compound’s impact on biochemical pathways and their downstream effects require further investigation.

Action Environment

The compound should be stored in an inert atmosphere at 2-8°C

Análisis Bioquímico

Biochemical Properties

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions can vary, with some leading to enzyme inhibition and others to enzyme activation, thereby influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes. These molecular interactions are essential for understanding the compound’s overall effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range can cause detrimental effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and alter metabolite levels within the cell. For example, it has been shown to influence the activity of enzymes involved in the glycolytic pathway, thereby affecting glucose metabolism and energy production . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production.

Transport and Distribution

The transport and distribution of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile within cells and tissues are critical for its overall activity and function. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can be found in the nucleus, where it can interact with transcription factors and influence gene expression.

Propiedades

IUPAC Name |

2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZJWABGHPMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)